Asparenyldiol

Description

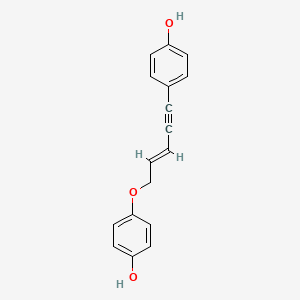

Structure

2D Structure

3D Structure

Properties

CAS No. |

166762-98-7 |

|---|---|

Molecular Formula |

C17H14O3 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

4-[(E)-5-(4-hydroxyphenoxy)pent-3-en-1-ynyl]phenol |

InChI |

InChI=1S/C17H14O3/c18-15-7-5-14(6-8-15)4-2-1-3-13-20-17-11-9-16(19)10-12-17/h1,3,5-12,18-19H,13H2/b3-1+ |

InChI Key |

GXRXAVMCQJHRCM-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C#C/C=C/COC2=CC=C(C=C2)O)O |

Canonical SMILES |

C1=CC(=CC=C1C#CC=CCOC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Asparenydiol and Its Structural Analogs

Challenges Associated with Natural Extraction and Low Availability for Comprehensive Research

A significant impediment to the comprehensive study of asparenydiol's biological activities is its low natural abundance and the difficulty of its extraction from plant sources. thieme.dethieme.de The process of isolating asparenydiol is laborious and results in very low yields, which severely limits the amount of material available for extensive pharmacological screening. For instance, one documented extraction yielded a mere 2 milligrams of asparenydiol from 5 kilograms of Asparagus roots. This scarcity makes it impractical to rely on natural sources for the quantities required for in-depth research, necessitating the development of efficient synthetic routes to access the molecule. thieme.de

The complexity of the phytochemical matrix in Asparagus roots further complicates isolation. nih.gov These roots contain a diverse array of bioactive compounds, including various polyphenols, flavonoids, and saponins (B1172615). nih.gov The structural similarity among these compounds makes their separation a significant challenge, adding to the difficulty and low efficiency of purifying asparenydiol to a degree suitable for research. nih.gov

Advancements in Total Synthesis Approaches

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available, or easily synthesized precursor structures. wikipedia.org This process helps to identify strategic bonds and key reactions for the forward synthesis.

In the synthesis of asparenydiol, a careful retrosynthetic analysis revealed three primary strategic disconnections.

Disconnection A: This disconnection targets the ether linkage in the molecule. In the forward synthesis, this corresponds to a formal etherification reaction, specifically a Mitsunobu reaction, to connect a phenolic derivative with a primary alcohol. researchgate.netmdpi.com

Disconnections B and C: These disconnections break down the polyenyne carbon backbone at two key C(sp²)-C(sp) bonds. This strategy suggests that the carbon framework can be constructed using two sequential Sonogashira cross-coupling reactions. This approach allows for the coupling of terminal alkynes with vinyl or aryl halides, providing a convergent and efficient method for building the molecule from smaller, less complex fragments. researchgate.net

The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and, in its classic form, a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org This reaction was pivotal in the reported total synthesis of asparenydiol.

The synthesis of asparenydiol's core structure was achieved through two distinct Sonogashira cross-coupling reactions, consistent with the retrosynthetic plan. These reactions were optimized to build the complex polyenyne chain efficiently.

####### 2.2.2.1.1. Application of Supported Palladium and Copper Catalysts

To enhance sustainability and facilitate catalyst removal, the synthesis of asparenydiol utilized palladium and copper catalysts immobilized on solid supports. thieme.de The use of supported catalysts is a key aspect of green chemistry, as it allows for easier separation of the catalyst from the reaction mixture and potential for recycling. mdpi.com

In the first Sonogashira coupling, researchers tested the efficacy of a microencapsulated palladium catalyst, Pd EnCat™40, which consists of palladium supported on a polyurea matrix. For the second coupling, a catalyst comprising both palladium and copper supported on polyvinylpyridine (Pd-Cu/PVPy) proved to be particularly effective. This catalyst contains Cu(I) nanoparticles in the form of copper oxide (Cu₂O) with a mean diameter of 3.3 nm. The study demonstrated that these supported systems could successfully catalyze the complex coupling reactions, although their efficiency was compared against traditional homogeneous catalysts as a benchmark.

####### 2.2.2.1.2. Optimization of Catalytic Efficiency and Reaction Yields (e.g., Catalyst Loading, Solvent Effects, Temperature)

The efficiency of a Sonogashira reaction is highly dependent on several factors, including the choice of catalyst, catalyst loading, solvent, base, and temperature. numberanalytics.comscielo.br Extensive optimization was performed for both Sonogashira coupling steps in the synthesis of asparenydiol to maximize yields.

For the first coupling reaction, initial attempts without a copper co-catalyst resulted in low yields and the formation of numerous side products. The reaction was subsequently optimized using different solvents and catalyst loadings.

Table 1: Optimization of the First Sonogashira Coupling Reaction

| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd EnCat™40 (1.0) | - | Pyrrolidine (B122466) | 3.5 | 100 | 25 |

| 2 | Pd EnCat™40 (0.5) | CuI (0.25) | DMF | 5 | 100 | 35 |

| 3 | Pd EnCat™40 (0.5) | CuI (0.25) | Toluene | 5 | 100 | 42 |

Data sourced from Casotti et al., 2020.

For the second key Sonogashira coupling, initial tests with pyrrolidine as the base led to an undesirable exothermic reaction. A switch to a bulkier amine base, 2,2,6,6-tetramethylpiperidine, circumvented this issue and yielded better results. The supported Pd-Cu/PVPy catalyst was found to be highly effective.

Table 2: Optimization of the Second Sonogashira Coupling Reaction

| Entry | Catalyst | Catalyst Loading (mol% Pd) | Base | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd-Cu/PVPy | 1.0 | 2,2,6,6-tetramethylpiperidine | 3.5 | 62 |

| 2 | Pd-Cu/PVPy | 0.5 | 2,2,6,6-tetramethylpiperidine | 5 | 58 |

| 3 | Homogeneous Pd(PPh₃)₄/CuI | 1.0 | 2,2,6,6-tetramethylpiperidine | 1 | 91 |

Data sourced from Casotti et al., 2020.

The results indicated that while the supported catalysts provided good yields (up to 62%), they were not as efficient as the homogeneous system, which gave an excellent yield of 91%. However, the use of the supported catalyst represents a strategic compromise to develop greener and more sustainable synthetic methods.

Catalytic Reactions as Key Steps in Asparenydiol Total Synthesis

Application of Supported Palladium and Copper Catalysts

Mitsunobu Etherification as a Stereoselective Conversion Tool

The Mitsunobu reaction serves as a crucial and powerful tool for the stereoselective synthesis of various natural products, including Asparenydiol. researchgate.netnih.govmdpi.comdntb.gov.ua This reaction facilitates the conversion of primary and secondary alcohols into a wide array of other functional groups, such as esters and ethers, with a high degree of stereospecificity. researchgate.netorganic-chemistry.org A key characteristic of the Mitsunobu reaction is the inversion of the stereochemical configuration at the alcohol's chiral center, making it an invaluable method for controlling stereochemistry in complex molecules. mdpi.comdntb.gov.uaorganic-chemistry.org

While the Mitsunobu reaction is renowned for its stereoinversion, it's noteworthy that under certain conditions with sterically hindered alcohols, retention of configuration can occur. nih.gov However, for the synthesis of Asparenydiol and its analogs where specific stereochemistry is desired, the predictable inversion of configuration is a significant advantage. The reaction's reliability and stereoselectivity have also been leveraged in the synthesis of various other complex natural products, such as calyciphylline A, parvistemonine A, and various alkaloids. nih.govthieme.de

Comparative Analysis of Synthetic Pathways and Their Scalability

The scalability of Asparenydiol synthesis is a significant consideration for enabling more extensive pharmacological studies. thieme.dethieme.de The use of supported catalysts is a step towards more sustainable and scalable processes, as it facilitates easier workup and minimizes contamination of the final product with heavy metals. Research has explored various supported catalysts, demonstrating that they can lead to higher conversions and yields compared to some commercially available supported catalysts. However, to date, there are limited examples of synthetic pathways specifically designed for the large-scale production of Asparenydiol.

Future developments in the scalable synthesis of Asparenydiol could benefit from advancements in palladium-catalyzed cross-coupling reactions, which have been successfully scaled up to the 100-gram scale for other bioactive molecules. x-mol.net The continuous effort to develop more sustainable and efficient synthetic methodologies, including the use of innovative supported catalysts, is vital for making Asparenydiol more accessible for research. thieme.dethieme.de

Green Chemistry and Sustainable Synthesis Considerations in Asparenydiol Production

The pursuit of green and sustainable chemistry principles is increasingly influencing the synthetic strategies for natural products like Asparenydiol. thieme.dethieme.de A key aspect of this is the development of synthetic routes that are more environmentally friendly and economically viable. The use of supported catalysts in the total synthesis of Asparenydiol is a significant step in this direction. researchgate.netthieme.dethieme.de These catalysts, often palladium and copper supported on various matrices, can be more easily separated from the reaction mixture and potentially reused, reducing waste and the cost associated with expensive metals. researchgate.netthieme.dethieme.de

The utilization of supported catalysts avoids the contamination of the final product with heavy metals, which is a critical consideration for compounds intended for pharmacological research. Research has demonstrated that these supported catalysts can be highly efficient, leading to good yields and high catalytic efficiency in the Sonogashira cross-coupling reactions, which are central to the synthesis of Asparenydiol. researchgate.netresearchgate.net

Design and Synthesis of Asparenydiol Derivatives and Analogs for Research Purposes

The design and synthesis of derivatives and analogs of Asparenydiol are crucial for exploring its structure-activity relationships and for developing new research tools. acs.orgresearchgate.net The chemical structure of Asparenydiol, with its distinct functional groups, provides multiple points for modification.

Synthesis of 3''-Methoxyasparenydiol and Related Acetylenic Structures

A naturally occurring analog of Asparenydiol, 3''-Methoxyasparenydiol, has been isolated from Asparagus cochinchinensis. acs.orgresearchgate.net The synthesis of this and other related acetylenic derivatives is of interest for comparative biological studies. The synthetic strategies developed for Asparenydiol can be adapted to produce these analogs. For instance, by using appropriately substituted starting materials in the Sonogashira cross-coupling reactions, it is possible to introduce a methoxy (B1213986) group or other functionalities at desired positions on the aromatic rings.

The synthesis of various acetylenic derivatives allows for a systematic investigation of how different substituents on the Asparenydiol scaffold affect its biological activity. This approach is fundamental in medicinal chemistry for optimizing the properties of a lead compound.

Exploitation of Asparenydiol's Alkyne Moiety in Click Chemistry Reagent Synthesis (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne group in Asparenydiol's structure makes it a valuable building block for click chemistry. medchemexpress.comtargetmol.commedchemexpress.eu Specifically, it can participate in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and versatile reaction for forming stable triazole linkages. medchemexpress.comtargetmol.combiosyntan.dewikipedia.orgnih.govrsc.orgresearchgate.net This reaction is characterized by its high yield, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. biosyntan.dewikipedia.orgnih.gov

By utilizing the CuAAC reaction, Asparenydiol can be conjugated to a variety of molecules containing an azide (B81097) group, such as fluorescent dyes, biotin, peptides, or other bioactive compounds. biosyntan.de This opens up possibilities for creating novel probes for biochemical and cell-based assays, as well as for developing multifunctional molecules with tailored properties. The resulting 1,2,3-triazole ring formed in the click reaction is not just a linker but can also influence the biological activity of the conjugate. wikipedia.org The ability to easily modify Asparenydiol through click chemistry significantly expands its utility as a research tool. medchemexpress.comtargetmol.com

Structure Activity Relationship Sar and Molecular Design Strategies

Fundamental Principles of Structure-Activity Relationships as Applied to Asparenydiol

Asparenydiol's general structure features two phenyl groups connected by a modified carbon chain, a scaffold common to lignans (B1203133) and related compounds. mdpi.com The antioxidant and other biological activities of such phenolic compounds are often attributed to their ability to donate hydrogen atoms or electrons, a property heavily influenced by the number and position of hydroxyl (-OH) groups on the aromatic rings. nih.govmdpi.com The specific arrangement of these groups, along with other structural features like the central acetylenic bond, creates a unique electronic and steric profile that governs how Asparenydiol interacts with its cellular environment. researchgate.net SAR studies, therefore, aim to systematically alter parts of the Asparenydiol molecule and observe the resulting changes in biological effect. This process allows for the identification of the key structural components, or pharmacophores, responsible for its activity, providing a roadmap for the design of new molecules with potentially improved properties.

Identification of Chemical Groups Influencing Asparenydiol's Biological Activity

Research into Asparenydiol and its naturally occurring analogs has provided initial insights into the chemical moieties that influence its biological activity, particularly its cytotoxic effects. Bioassay-directed fractionation of extracts from plants like Asparagus cochinchinensis has allowed for the isolation and comparison of structurally similar compounds. researchgate.netacs.org

Key structural features of Asparenydiol include its two phenolic rings and the central enyne (a system with a double and a triple bond) moiety. researchgate.netresearchgate.net The hydroxyl groups on the phenyl rings are critical, as is common for polyphenolic compounds, whose activity often depends on the number and position of these groups. nih.govmdpi.com

A comparative study involving Asparenydiol and its derivatives highlights the importance of specific functional groups. For instance, the isolation of 3''-methoxyasparenydiol, a naturally occurring analog, provided a direct point of comparison. researchgate.netacs.org While both compounds showed cytotoxic potential, variations in their activity against different cell lines suggest that the addition of a methoxy (B1213986) group can modulate this effect. researchgate.netacs.orgmdpi.com

The table below presents cytotoxicity data for Asparenydiol and related nor-lignans isolated from Asparagus cochinchinensis, illustrating the impact of minor structural modifications on their activity against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀ in μM) of Asparenydiol and Related Compounds

| Compound | KB (Oral Epidermoid Carcinoma) | Col-2 (Colon Cancer) | LNCaP (Prostate Cancer) | Lu-1 (Lung Cancer) | HUVEC (Umbilical Vein Endothelial Cells) |

|---|---|---|---|---|---|

| Asparenydiol | 8.5 | 70.1 | >75.1 | >75.1 | >75.1 |

| 3''-methoxyasparenydiol | Moderate Cytotoxicity (IC₅₀ 4-12 µg/mL range)¹ | Moderate Cytotoxicity (IC₅₀ 4-12 µg/mL range)¹ | Moderate Cytotoxicity (IC₅₀ 4-12 µg/mL range)¹ | Moderate Cytotoxicity (IC₅₀ 4-12 µg/mL range)¹ | Moderate Cytotoxicity (IC₅₀ 4-12 µg/mL range)¹ |

| Nyasol (B1232429) | >79.3 | >79.3 | >79.3 | >79.3 | >79.3 |

| 3'-hydroxy-4'-methoxy-4'-dehydroxynyasol | 31.9 | 25.5 | 41.4 | 41.1 | 58.1 |

¹Specific IC₅₀ values for 3''-methoxyasparenydiol against each cell line were not individually reported in the source, but its activity was characterized as moderate within this general range.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTs3wmqVuLS_hDWyGFVCuxQ7cKo6Yu1EtRCYY4ln8_rFzISvScFBrCrvM5S_TsbmqOmH6vxfxyIYmfl48FNW9j27LQMXsg_0NkB8p-GsaJzFNEjWHlMBP8yRKmQtrFqpq9z9S7h5mDvw%3D)] Data sourced from Zhang et al. (2004).[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFhTs3wmqVuLS_hDWyGFVCuxQ7cKo6Yu1EtRCYY4ln8_rFzISvScFBrCrvM5S_TsbmqOmH6vxfxyIYmfl48FNW9j27LQMXsg_0NkB8p-GsaJzFNEjWHlMBP8yRKmQtrFqpq9z9S7h5mDvw%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGF7G1F83rUEHIjLThcHH9fU7Ez-744VUARDpgnwNY4mYW9SvMS6LP2S-Hum6w6eNI7OzKOO4W087O3-iH7oDzY-VwPzYZBhuffU87frt9gRDdc7KUN68T98WJt6lo2_NLfSqxT)]Rational Design and Synthetic Exploration of Asparenydiol Analogs for Enhanced or Modified Bioactivity

The limited availability of Asparenydiol from natural sources poses a significant challenge to comprehensive pharmacological evaluation and further development. thieme.de This scarcity makes the rational design and chemical synthesis of Asparenydiol and its analogs a critical area of research. thieme.denih.gov The development of efficient total synthesis routes not only provides access to larger quantities of the natural product but also opens the door for synthetic exploration. thieme.dethieme.de

Rational design is a strategy that uses the SAR information gathered from natural compounds to create new molecules with improved characteristics, such as enhanced potency or better selectivity. nih.govnih.gov Based on the data from Asparenydiol and its relatives, a medicinal chemist could hypothesize that modifying the number or position of hydroxyl and methoxy groups on the phenyl rings could fine-tune the compound's cytotoxic profile.

Synthetic exploration would involve several strategies:

Modification of Phenyl Ring Substituents: Systematically replacing the hydroxyl groups with other functionalities (e.g., methoxy, halogens, amines) or adding substituents at different positions to probe their effect on target binding and activity.

Alteration of the Central Chain: Modifying the enyne linker to explore the importance of its rigidity and electronics. This could include reducing the triple or double bond to create more flexible analogs.

Hybridization: Combining structural features of Asparenydiol with those of other active compounds, like 3'-hydroxy-4'-methoxy-4'-dehydroxynyasol, to create hybrid molecules.

The goal of such a synthetic program is to build a library of Asparenydiol analogs. mdpi.comthieme.de This library can then be screened to identify compounds with superior activity or novel biological effects, leading to a more refined understanding of the SAR and potentially yielding lead compounds for further drug development. mdpi.com

Integration of Computational and In Silico Approaches for SAR Prediction and Modeling

Modern drug discovery heavily integrates computational, or in silico, methods to accelerate the process of SAR analysis and rational design. nih.gov These approaches use computer modeling to predict how a molecule will behave before it is synthesized, saving significant time and resources. nih.govresearchgate.net For a compound like Asparenydiol, a variety of in silico tools can be applied. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a sufficiently large library of Asparenydiol analogs with corresponding activity data were available, QSAR models could be built. These mathematical models correlate variations in molecular descriptors (e.g., electronic properties, size, hydrophobicity) with changes in biological activity to predict the potency of novel, unsynthesized analogs.

Molecular Docking: If the biological target of Asparenydiol (e.g., a specific enzyme or protein) were known, molecular docking simulations could be performed. This technique predicts the preferred orientation of Asparenydiol when bound to its target, helping to visualize the key interactions. This information is invaluable for designing analogs that bind more tightly and, presumably, have greater effect.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for Asparenydiol could be used to search virtual libraries of millions of compounds to find other structurally diverse molecules that might have similar activity.

ADMET Prediction: In silico tools can also predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps researchers prioritize analogs that are not only potent but also have favorable pharmacokinetic profiles, a crucial factor for a compound's potential as a therapeutic agent.

By combining experimental data from synthesized analogs with the predictive power of computational models, researchers can engage in an iterative cycle of design, synthesis, and testing. nih.gov This dual strategy of in silico prediction followed by experimental validation allows for a more efficient exploration of the chemical space around Asparenydiol, significantly enhancing the search for analogs with optimized biological activity. nih.govresearchgate.net

Biological Activities and Mechanistic Investigations at the Cellular and Molecular Level

In Vitro Bioactivity Profiling

Antiproliferative Activity against Specific Cancer Cell Lines (e.g., KB, Col-2, LNCaP, Lu-1, HUVEC)

Bioassay-guided fractionation of extracts from the dried roots of Asparagus cochinchinensis has identified Asparenydiol as a bioactive constituent. researchgate.net Studies have demonstrated that Asparenydiol and its related compounds possess moderate cytotoxic activities against a panel of human cancer cell lines. researchgate.netnih.gov The cell lines affected include KB (human oral epidermoid carcinoma), Col-2 (colon carcinoma), LNCaP (prostate cancer), Lu-1 (lung cancer), and HUVEC (primary human umbilical vein endothelial cells). researchgate.netmdpi.com The observed cytotoxic effects, measured by IC₅₀ values, indicate the compound's potential as an antiproliferative agent. researchgate.netresearchgate.net

Table 1: Cytotoxicity of Compounds from Asparagus cochinchinensis

| Compound(s) | Target Cell Lines | Reported IC₅₀ Values (µg/mL) | Source(s) |

|---|---|---|---|

| Asparenydiol & related compounds | KB, Col-2, LNCaP, Lu-1, HUVEC | 4 - 12 | researchgate.netmdpi.com |

Elucidation of Asparenydiol's Role as an Antioxidant Agent

Asparenydiol is recognized as an antioxidant agent. medchemexpress.commedchemexpress.com This activity is consistent with the known properties of the plant from which it is often isolated, Asparagus cochinchinensis, which is noted for its anti-oxidation pharmacological effects. researchgate.net The extracts of asparagus are rich in various compounds with recognized antioxidant properties, such as phenolic acids (coumaric, ferulic, and sinapic acids). nih.gov The antioxidant potential of natural compounds like flavonoids involves mitigating cellular damage by scavenging free radicals and modulating key signaling pathways related to oxidative stress. mdpi.com

Modulation of Intracellular Signaling Pathways and Identification of Molecular Targets

Impact on Aberrant Cancer Cell Metabolism

Cancer cells exhibit profound metabolic alterations, including a heavy reliance on aerobic glycolysis, to support rapid proliferation. mdpi.comresearchgate.net Targeting these unique metabolic pathways is a promising strategy in cancer therapy. Natural products found in asparagus extract, including Asparenydiol, have been shown to interfere with this dysregulated metabolism. nih.gov

Inhibition of Key Metabolic Enzymes (e.g., c-Myc, PKM2, LDH-A, Glutaminase, G6PD)

Research on asparagus extract, a source of Asparenydiol, has demonstrated its ability to modulate the metabolic landscape of cancer cells. nih.gov Biochemical investigations revealed that the extract favorably inhibits several key enzymes that are crucial for the aberrant metabolic phenotype observed in cancer. nih.govresearchgate.net

The extract has been shown to inhibit c-Myc, a primary regulator of aerobic glycolysis. nih.gov This, in turn, can affect the activity of other metabolic enzymes it regulates, such as pyruvate (B1213749) kinase-M2 (PKM2) and lactate (B86563) dehydrogenase-A (LDH-A). nih.govnih.gov Furthermore, the extract inhibits glutaminase, a key enzyme in glutaminolysis, which is another critical pathway for cancer cell bioenergetics. nih.govfrontiersin.org The inhibition of Glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), was also observed, which is significant as the PPP supplies building blocks for nucleotide synthesis required for hyper-proliferation. nih.govmdpi.com

Table 2: Metabolic Enzymes Inhibited by Asparagus Extract Containing Asparenydiol

| Enzyme | Metabolic Pathway | Role in Cancer Metabolism | Source(s) |

|---|---|---|---|

| c-Myc | Aerobic Glycolysis Regulation | Key regulator of glycolytic genes. | nih.govresearchgate.net |

| PKM2 | Glycolysis | Promotes the Warburg effect and provides metabolic advantage. | nih.govresearchgate.net |

| LDH-A | Glycolysis | Converts pyruvate to lactate, regenerating NAD+ for glycolysis. | nih.govresearchgate.net |

| Glutaminase | Glutaminolysis | Converts glutamine to glutamate (B1630785) for entry into the TCA cycle. | nih.govresearchgate.net |

| G6PD | Pentose Phosphate Pathway | Generates NADPH and precursors for nucleotide synthesis. | nih.gov |

Mechanisms of Sensitization of Cancer Cells to Chemotherapeutic Agents via Metabolic Interference

The metabolic alterations induced by asparagus extract have been shown to sensitize cancer cells to conventional chemotherapy. nih.gov Studies demonstrated that pretreating HepG2 liver cancer cells with asparagus extract significantly enhanced the cytotoxic effects of the chemotherapeutic drug doxorubicin. nih.govresearchgate.net

This sensitization is attributed to the extract's ability to interfere with the dysregulated metabolic pathways that cancer cells rely on for survival and proliferation. nih.gov By inhibiting key enzymes like c-Myc, PKM2, and LDH-A, the extract effectively weakens the cancer cells' metabolic flexibility, making them more vulnerable to the cytotoxic action of drugs like doxorubicin. nih.govresearchgate.net This approach highlights a promising strategy where natural compounds could be used as adjuncts to lower the required doses of chemotherapy, potentially reducing associated adverse effects while maintaining therapeutic efficacy. nih.govnih.gov

Neuroprotective Properties and Associated Signaling Cascades (e.g., Shp-2, ERK1/2, Akt Pathways)

Research into the neuroprotective potential of constituents from the Asparagus genus has revealed significant activity, particularly from extracts of Asparagus cochinchinensis. While asparenydiol is identified as a chemotaxonomic marker for this genus, studies have predominantly focused on the effects of broader extracts and total saponin (B1150181) fractions. researchgate.net These investigations have shed light on the molecular mechanisms underlying their neuroprotective and antidepressant-like effects.

Extracts from A. cochinchinensis have been shown to confer neuroprotection and exert antidepressant-like effects by activating several key signaling pathways. frontiersin.orgresearchgate.net In vitro and in vivo studies have demonstrated that these effects are associated with the activation of the protein tyrosine phosphatase Shp-2 and the subsequent phosphorylation of the extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt signaling pathways. researchgate.netnih.gov The activation of Shp-2 appears to be a critical upstream event, as the use of a Shp-2 inhibitor, NSC87877, was found to block the activation of ERK1/2 induced by the A. cochinchinensis extract. researchgate.net

In cultured cortical neurons, total saponins (B1172615) derived from A. cochinchinensis demonstrated a significant protective effect against hydrogen peroxide (H₂O₂)-induced cell death. researchgate.net This survival-promoting effect was partially counteracted by inhibitors of the ERK and phosphoinositide 3-kinase (PI3K)/Akt pathways, confirming the involvement of these pro-survival signaling cascades. researchgate.net These findings suggest that compounds within A. cochinchinensis, a plant for which asparenydiol is a known constituent, can mitigate neuronal damage by modulating critical cellular signaling pathways integral to cell survival and plasticity. researchgate.netfrontiersin.org

Table 1: Signaling Pathways Modulated by Asparagus cochinchinensis Extracts

| Signaling Molecule/Pathway | Observation | Implication | Reference(s) |

| Shp-2 | Activated by extract; inhibition blocks ERK1/2 activation. | Acts as an upstream regulator in the neuroprotective signaling cascade. | researchgate.net |

| ERK1/2 | Phosphorylation is increased by extract treatment. | Activation is linked to antidepressant-like and neuroprotective effects. | researchgate.netfrontiersin.orgnih.gov |

| Akt (PI3K/Akt Pathway) | Phosphorylation is increased; inhibition partially blocks neuroprotection. | Plays a key role in promoting neuronal survival. | researchgate.netnih.gov |

Influence on Neuroendocrine Pathways and Receptor Interactions (e.g., HPA-axis, Monoaminergic System, Estrogen Receptors)

The neurobiological effects of compounds from the Asparagus genus also extend to the modulation of complex neuroendocrine systems. Plant adaptogens, including those from Asparagus racemosus, are known to modulate homeostasis by influencing pathways such as the hypothalamic-pituitary-adrenal (HPA) axis and the monoaminergic system. nih.gov The HPA axis is a critical stress-response system, and its dysregulation is linked to the pathophysiology of depression and anxiety. nih.govresearchgate.net

Studies on Asparagus racemosus suggest that its administration can alleviate depression by modulating the HPA axis. researchgate.net The HPA axis controls the release of glucocorticoids like cortisol, and its activity is regulated by feedback mechanisms involving glucocorticoid and mineralocorticoid receptors in the brain, including the hippocampus and hypothalamus. nih.gov Botanical adaptogens are thought to exert their effects by buffering this stress response system. nih.gov

Furthermore, there is an intricate relationship between estrogen, its receptors, and the regulation of the HPA axis and mood. researchgate.net Estrogen receptors are widely distributed throughout the central nervous system and can influence the development of depression by regulating neurotransmitter levels and mediating HPA axis function. researchgate.netalbany.edu Estrogen receptor alpha (ERα) is found in brain regions that are critical for modulating HPA axis responses to stress. nih.gov The interaction between phytoestrogenic compounds, which are present in various plants, and estrogen receptors can influence these neuroendocrine pathways. While direct studies on asparenydiol are limited, the presence of steroidal saponins in the Asparagus genus points towards a potential interaction with steroid hormone pathways. researchgate.net

Table 2: Influence of Asparagus Extracts on Neuroendocrine Pathways

| Pathway/Receptor System | Effect of Asparagus Extracts/Constituents | Potential Mechanism | Reference(s) |

| HPA-Axis | Modulation of the axis, alleviating stress and depression symptoms. | Regulation of corticotropin-releasing hormone (CRH) and glucocorticoid feedback. | nih.govresearchgate.net |

| Monoaminergic System | Modulation of neurotransmission. | Increasing levels of serotonin (B10506) and dopamine (B1211576) in brain regions like the hippocampus. | researchgate.netresearchgate.net |

| Estrogen Receptors | Potential interaction due to steroidal nature of saponins. | Phytoestrogenic activity influencing ER-mediated regulation of the HPA axis and neurons. | nih.govresearchgate.netresearchgate.net |

Asparenydiol as a Chemical Biology Probe

Applications of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation and Molecular Labeling Research

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, reliability, and biocompatibility. nih.govbeilstein-journals.org This reaction enables the covalent ligation of two molecules, one bearing a terminal alkyne and the other an azide (B81097), to form a stable 1,4-disubstituted 1,2,3-triazole ring. beilstein-journals.org Its robustness and specificity have made it an invaluable tool for bioconjugation, allowing for the precise labeling of biomolecules in complex biological systems. jenabioscience.comnih.gov

The application of CuAAC in chemical biology is extensive. It is used to attach probes, such as fluorophores or affinity tags, to proteins, nucleic acids, and lipids for visualization and isolation. jenabioscience.commdpi.com The reaction is typically carried out in aqueous media and is tolerant of a wide range of functional groups found in biological systems. beilstein-journals.org A common procedure involves using a copper(II) salt, such as copper(II) sulfate, which is reduced in situ to the active copper(I) catalyst by a reducing agent like sodium ascorbate. beilstein-journals.org The inclusion of a copper-coordinating ligand can accelerate the reaction and protect the biomolecules from oxidative damage caused by reactive oxygen species. jenabioscience.comnih.gov The ability to modify molecules like asparenydiol with an alkyne or azide group would theoretically allow it to be used as a chemical probe in CuAAC-based labeling experiments.

Table 3: Typical Components for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Component | Function | Common Examples | Reference(s) |

| Alkyne-modified Molecule | One of the two reactive partners for ligation. | Propargyl alcohol, alkyne-tagged biomolecules. | beilstein-journals.orgjenabioscience.com |

| Azide-modified Molecule | The second reactive partner for ligation. | Azido-functionalized tags (e.g., biotin-azide), cargo molecules. | beilstein-journals.orgjenabioscience.com |

| Copper(I) Catalyst | Catalyzes the cycloaddition reaction. | Generated in situ from CuSO₄. | nih.govbeilstein-journals.org |

| Reducing Agent | Reduces Cu(II) to the active Cu(I) state. | Sodium Ascorbate, Ascorbic Acid. | beilstein-journals.orgjenabioscience.comnih.gov |

| Accelerating Ligand | Stabilizes Cu(I), accelerates the reaction, and prevents side reactions. | Tris(triazolylmethyl)amines (TTMA), TBTA. | beilstein-journals.orgjenabioscience.com |

| Solvent | Medium for the reaction. | Aqueous buffers, often with co-solvents like DMSO or alcohols. | beilstein-journals.org |

Utility in Target Identification and Validation Studies

Chemical probes are indispensable tools in chemical biology and drug discovery for identifying and validating new therapeutic targets. thesgc.orgnih.gov A chemical probe is a small molecule that selectively binds to a specific protein target, allowing researchers to modulate its function and study the resulting phenotype in cells or organisms. thesgc.orgbiorxiv.org This process is crucial for establishing a causal link between a molecular target and a disease state. nih.gov

The utility of a chemical probe hinges on its specificity and the availability of a structurally similar but biologically inactive negative control. biorxiv.org By comparing the effects of the active probe and the inactive control, researchers can confirm that the observed biological phenotype is a direct result of engaging the intended target, rather than off-target effects. biorxiv.org Once a compound like asparenydiol is identified with a specific biological activity, it could be developed into a chemical probe. This involves synthesizing derivatives that can be used for various target identification strategies.

One powerful technique is affinity-based protein profiling, where the probe is modified with a tag (like biotin) to pull down its protein binding partners from a cell lysate. These captured proteins can then be identified using mass spectrometry. nih.gov Another approach is photo-affinity labeling, where a photo-reactive group is incorporated into the probe. nih.gov Upon UV irradiation, the probe covalently crosslinks to its target protein, enabling its identification. These methods are fundamental to reverse engineering the mechanism of action of a bioactive compound and validating its molecular target. scielo.org.zanih.gov

Table 4: Approaches in Target Identification and Validation Using Chemical Probes

| Approach | Description | Key Features | Reference(s) |

| Genetic Validation | Modulating the expression of the target gene (e.g., via CRISPR or RNAi) to mimic the effect of the chemical probe. | Directly links gene function to the observed phenotype. | nih.govwjbphs.com |

| Pharmacological Validation | Using multiple, structurally distinct chemical probes against the same target to ensure a consistent biological outcome. | Reduces the likelihood that the phenotype is due to an off-target effect of a single chemical scaffold. | wjbphs.com |

| Affinity-Based Protein Profiling | A tagged version of the probe (e.g., biotinylated) is used to isolate binding partners from a proteome for identification. | Enables unbiased identification of direct protein targets. | nih.gov |

| Photo-Affinity Labeling | A probe with a photo-reactive group is used to form a covalent bond with its target upon light activation, facilitating identification. | Captures both high and low-affinity interactions in a cellular context. | nih.gov |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | Confirms direct target engagement in living cells and cell lysates. | thesgc.org |

Phytochemistry and Biosynthetic Pathways of Asparenydiol

Overview of Asparenydiol's Occurrence in Asparagus and Aspidistra Genera

Asparenydiol was first isolated in 1995 from Asparagus officinalis thieme.de. Since its initial discovery, the compound has been identified in other species within the same genus, such as Asparagus cochinchinensis hueuni.edu.vnresearchgate.net. The presence of asparenydiol and its derivatives is considered a significant chemotaxonomic marker for the Asparagus genus researchgate.netpreprints.org.

For a considerable time, asparenydiol was associated exclusively with the Asparagus genus. However, recent phytochemical investigations have broadened its known botanical distribution. A 2020 study reported the isolation of asparenydiol from the whole plant of Aspidistra letreae, marking the first time this compound has been found in the Aspidistra genus hueuni.edu.vnresearchgate.nethueuni.edu.vnresearchgate.net. This discovery is noteworthy as both Asparagus and Aspidistra belong to the Asparagaceae family, suggesting a shared, though not universal, biosynthetic capability.

Proposed Biogenetic Pathways of Acetylenic Compounds in Plants

The biosynthesis of polyacetylenic natural products, including compounds like asparenydiol, is a complex process that originates from primary metabolism. nih.gov Isotopic tracer experiments have established that the majority of these compounds are derived from fatty acid and polyketide precursors nih.gov.

The general proposed pathway begins with the synthesis of saturated fatty acids in the plastids nih.govnih.gov. These fatty acids are then transported to the endoplasmic reticulum, where the critical modifications, including the formation of acetylenic (carbon-carbon triple) bonds, take place nih.govpagepress.orgmdpi.com. The introduction of these triple bonds is catalyzed by specialized variants of the Fatty Acid Desaturase 2 (FAD2) enzyme, often referred to as 'acetylenases' oup.com. These enzymes function by further desaturating an existing double bond in a fatty acid chain, such as converting the double bond of linoleic acid into a triple bond nih.govoup.com. The crepenynate (B1232503) pathway, which involves the formation of crepenynic acid, is considered a major route for the biosynthesis of a wide array of polyacetylenes in plants researchgate.net.

Biosynthetic Relationship to Nor-Lignans and the Phenylpropanoid Pathway

While many acetylenic compounds are derived purely from fatty acid metabolism, the structure of asparenydiol, which features two phenolic rings, points to a mixed biosynthetic origin involving the phenylpropanoid pathway. nih.govmdpi.com The phenylpropanoid pathway is responsible for synthesizing a vast array of phenolic compounds in plants from the aromatic amino acids phenylalanine and tyrosine, which themselves are products of the shikimic acid pathway preprints.orgmdpi.com.

A study utilizing 13C-labeled glucose in suspension-cultured cells of Asparagus officinalis provided key insights into the biosynthesis of asparenydiol-related compounds nih.gov. The results indicated that the aromatic rings at both ends of the asparenydiol molecule are formed via the shikimic acid pathway nih.gov. Furthermore, it was proposed that the C5 chain, which includes the acetylenic carbons, is incorporated along with one of the aromatic rings through a phenethyl-class intermediate derived from phenylpropanoids nih.gov.

Structurally, asparenydiol is classified as a nor-lignan nih.gov. Nor-lignans are a class of natural products formed by the dimerization of two phenylpropanoid (C6-C3) units, characterized by the subsequent loss of one carbon atom from the linking chain, resulting in a diphenyl-pentane skeleton preprints.orgmdpi.comresearchgate.net. The biosynthesis of asparenydiol aligns with this classification, originating from phenylpropanoid precursors to form its characteristic structure.

Co-occurrence with Other Bioactive Natural Products in Plant Extracts

In plant extracts, asparenydiol is rarely found in isolation. Its presence is often accompanied by a suite of other bioactive compounds, reflecting the complex metabolic networks within the source plant.

In Aspidistra letreae, asparenydiol was isolated alongside 2H-chromen-2-one, the antioxidant α-tocopherol, the diterpenoid (E)-phytol, and the steroidal saponin (B1150181) (25S)-spirost-1β,3α,5β-triol hueuni.edu.vnhueuni.edu.vnresearchgate.net. Extracts of Aspidistra elatior are known to contain other bioactive constituents, such as the steroidal saponin aspidistrin scholarsresearchlibrary.com.

Phytochemical studies of Asparagus species reveal a similar co-occurrence with diverse metabolites. In extracts of Asparagus cochinchinensis, asparenydiol is found with various steroidal saponins (B1172615) (such as asparacoside (B1259713) and asparacosins A and B), C21-steroids, polysaccharides, and other lignans (B1203133) and nor-lignans like nyasol (B1232429) researchgate.netnih.gov. Likewise, extracts from Asparagus officinalis roots have yielded asparenydiol in addition to other nor-lignans (nyasol and its methoxy (B1213986) derivatives), steroidal saponins, and phenolic acids like caffeic acid nih.govresearchgate.net. A general analysis of an Asparagus extract also identified co-occurring saponins like asparacoside and asparanin D, as well as other phenylacetylenes, including mono- and tri-methoxy derivatives of asparenydiol mdpi.com.

Advanced Analytical and Methodological Approaches for Asparenydiol Research

Bioassay-Guided Fractionation and Isolation Techniques for Natural Products

Bioassay-guided fractionation is a pivotal strategy for isolating bioactive compounds from natural sources. researchgate.netplos.org This process involves the stepwise separation of a crude extract into various fractions, with each fraction being tested for a specific biological activity. researchgate.netmdpi.com The most active fractions undergo further separation until a pure, active compound is isolated. mdpi.comnih.gov

In the context of asparenydiol, its extraction from natural sources, such as the roots of Asparagus species, is a challenging and low-yielding process. For instance, one study reported the extraction of only 2 mg of asparenydiol from 5 kg of roots. This limitation underscores the importance of efficient isolation techniques. The isolation of asparenydiol, like other natural products, typically involves chromatographic techniques. Flash chromatography on silica (B1680970) gel is a common method used for the purification of asparenydiol and its synthetic intermediates.

The general workflow for bioassay-guided fractionation involves:

Extraction: The plant material is treated with a solvent to create a crude extract.

Fractionation: The crude extract is separated into fractions using chromatographic methods.

Bioassay: Each fraction is tested for biological activity.

Iterative Isolation: The most active fraction is subjected to further chromatographic separation until a pure compound is obtained. plos.org

Spectroscopic Methods for Structure Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry)

Once a pure compound is isolated, its chemical structure must be determined. Spectroscopic methods are indispensable tools for this purpose. studypug.comnptel.ac.in The primary techniques used for the structure elucidation of organic molecules like asparenydiol are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netroutledge.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. studypug.comyoutube.com Both ¹H NMR and ¹³C NMR are crucial. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. researchgate.netyoutube.com The structure of asparenydiol and its synthetic intermediates have been confirmed using NMR spectroscopy. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and molecular formula of a compound. studypug.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule. nptel.ac.in The molecular formula of asparenydiol has been confirmed using this technique.

The combined use of NMR and MS, often supplemented with data from Infrared (IR) spectroscopy for functional group identification, allows for the unambiguous determination of a molecule's structure. studypug.comyoutube.com

High-Throughput Screening Techniques for Discovery of New Biological Activities

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. ontosight.ai This technology is instrumental in modern drug discovery. While specific HTS campaigns solely focused on asparenydiol are not extensively documented in the provided results, the compound has been reported to exhibit moderate bioactivity against several cancer cell lines, including KB, Col-2, LNCaP, Lu-1, and HUVEC, with IC₅₀ values ranging from 4 to 20 μg/mL. The development of a more efficient total synthesis of asparenydiol is expected to enable a more extensive screening of its pharmacological properties. thieme.de

The HTS process generally involves:

Assay development and validation.

Screening of a compound library.

Data analysis to identify "hits" or active compounds.

Hit confirmation and follow-up studies.

Utilization of Chemical and Biological Databases (e.g., ChemBL, PubChem) for Data Mining and Analysis

Chemical and biological databases are critical resources for modern chemical and pharmacological research. ontosight.ai Databases like PubChem and ChEMBL serve as vast repositories of information on chemical compounds and their biological activities. norecopa.nonih.govcncb.ac.cn

PubChem is a public database that provides information on the chemical structures, properties, and biological activities of small molecules. nih.gov Asparenydiol is registered in PubChem with the CID 10084256, where its molecular formula (C₁₇H₁₄O₃) and other computed properties are available. nih.gov

ChEMBL is a manually curated database of bioactive molecules with drug-like properties. norecopa.noebi.ac.uk It contains information on compound bioactivity against drug targets, which can be filtered and analyzed for drug discovery purposes. norecopa.no Asparenydiol is listed in ChEMBL with the ID CHEMBL452743. nih.gov

These databases are invaluable for:

Data Mining: Researchers can search for compounds with similar structures or biological activities. norecopa.no

Comparative Analysis: The standardized data allows for the comparison of activities across different studies. norecopa.no

Lead Identification: They aid in the identification of promising compounds for further investigation. norecopa.no

Future Directions and Emerging Research Perspectives for Asparenydiol

Deeper Elucidation of Undiscovered Biological Mechanisms and Target Interactions

While early studies have indicated that asparenydiol possesses moderate cytotoxic activity against various cancer cell lines, the precise molecular mechanisms underpinning these effects are yet to be fully understood. nih.gov Future investigations will need to move beyond broad-based screening to pinpoint the specific cellular and molecular targets of asparenydiol. A crucial area of inquiry will be the identification of the proteins, enzymes, or signaling pathways with which it directly interacts. Techniques such as affinity chromatography coupled with mass spectrometry, and advanced proteomic approaches can be employed to isolate and identify these binding partners. Understanding these target interactions is paramount to deciphering its mode of action and unlocking its therapeutic potential. For instance, determining if asparenydiol's cytotoxicity stems from the induction of apoptosis, cell cycle arrest, or other mechanisms will guide its potential development as an anticancer agent. nih.gov

Development of Novel and Economically Viable Synthetic Strategies for Industrial Scale Production

A significant bottleneck in the comprehensive study of asparenydiol is its limited availability from natural sources. thieme.de The extraction process is often laborious and yields very small quantities of the compound. Although a total synthesis of asparenydiol has been successfully achieved, the development of more efficient, scalable, and economically viable synthetic routes is a critical future objective. thieme.de Researchers are exploring innovative approaches, such as the use of supported palladium and copper catalysts in Sonogashira cross-coupling reactions, to improve the efficiency of the synthesis. researchgate.netresearchgate.net The optimization of such synthetic strategies is essential to produce the quantities of asparenydiol required for in-depth biological evaluations, preclinical studies, and potential commercialization. thieme.dex-mol.net The development of a robust and cost-effective synthesis will be a key enabler for the entire field of asparenydiol research. thieme.de

Exploration of Asparenydiol as a Molecular Scaffold for the Discovery of New Chemical Entities in Biomedical Research

The distinct linear, rigid structure of asparenydiol makes it an attractive molecular scaffold for the design and synthesis of novel chemical entities in medicinal chemistry. Its polyenyne core offers a unique three-dimensional framework that can be systematically modified to explore structure-activity relationships (SAR). Future research will likely focus on creating libraries of asparenydiol analogs by introducing various functional groups at different positions of the molecule. This will allow for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. By using asparenydiol as a starting point, chemists can aim to develop new compounds with enhanced potency against specific biological targets, reduced off-target effects, and improved drug-like properties. This approach holds the promise of yielding new lead compounds for the development of therapeutics for a range of diseases.

Integration of Asparenydiol Research with Systems Biology and Omics Approaches

To obtain a comprehensive understanding of the biological impact of asparenydiol, future research should embrace a systems biology perspective. The integration of "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a global view of the cellular response to asparenydiol treatment. nih.gov For example, transcriptomic analysis can reveal which genes are up- or down-regulated in the presence of the compound, offering clues about the affected signaling pathways. nih.gov Similarly, proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can shed light on alterations in cellular metabolism. nih.govresearchgate.net By integrating these large-scale datasets, researchers can construct detailed network models of asparenydiol's mechanism of action, identify potential biomarkers of its activity, and gain a more holistic understanding of its effects on biological systems. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.